molecular formula C8H15NO B12440488 2-Propylpiperidin-4-one

2-Propylpiperidin-4-one

Cat. No.: B12440488
M. Wt: 141.21 g/mol
InChI Key: XXIZHKUVYWRPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpiperidin-4-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C8H15NO, and it is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylamine with 4-piperidone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Propylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s effects are mediated through pathways such as the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair and apoptosis .

Comparison with Similar Compounds

  • 2-Propyl-4-cyanopyridine
  • 1-Propyl-4-(3’-amino-1’,2’,4’-triazolo-3’-thiopropinyl) piperidin-4-ol
  • 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

Comparison: 2-Propylpiperidin-4-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-propylpiperidin-4-one

InChI

InChI=1S/C8H15NO/c1-2-3-7-6-8(10)4-5-9-7/h7,9H,2-6H2,1H3

InChI Key

XXIZHKUVYWRPMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)CCN1

Origin of Product

United States

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